QC-01-175
CAS No.: 2267290-96-8
Cat. No.: VC0540792
Molecular Formula: C33H34N6O7
Molecular Weight: 626.67
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2267290-96-8 |
---|---|
Molecular Formula | C33H34N6O7 |
Molecular Weight | 626.67 |
IUPAC Name | N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |
Standard InChI | InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |
Standard InChI Key | NWTCZTAQSRLSCP-UHFFFAOYSA-N |
SMILES | O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4 |
Appearance | Solid powder |
Introduction
Property | Value |
---|---|
Molecular Weight | 626.67 g/mol |
Solubility | 10 mM in DMSO |
Storage Conditions | -20°C, desiccated |
Purity | >95% (HPLC) |
Mechanism of Action: PROTAC-Mediated Tau Degradation
QC-01-175 operates through a ubiquitin-proteasome system (UPS)-dependent mechanism :
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Tau Engagement: The T807-derived module binds selectively to disease-associated tau aggregates, including hyperphosphorylated and misfolded species prevalent in FTD and AD .
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E3 Ligase Recruitment: The pomalidomide module recruits CRBN, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase (CRL4), facilitating tau ubiquitination .
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Proteasomal Degradation: Ubiquitinated tau is recognized and degraded by the 26S proteasome, reducing intracellular tau burden .
This mechanism demonstrates conformational selectivity, as QC-01-175 preferentially clears pathogenic tau in FTD patient-derived neurons while leaving wild-type tau in healthy controls largely unaffected .
In Vitro Efficacy and Selectivity
Tau Degradation in Neuronal Models
In induced pluripotent stem cell (iPSC)-derived neurons from FTD patients harboring the MAPT A152T mutation, QC-01-175 achieved:
Table 2: Pharmacodynamic Profile in A152T Neurons
Parameter | Value (Mean ± SEM) |
---|---|
DC₅₀ (Total Tau) | 98 ± 12 nM |
DC₅₀ (Phospho-Tau S396) | 105 ± 15 nM |
Maximal Efficacy | 82 ± 6% reduction |
Notably, the negative control compound QC-03-075—which lacks CRBN-binding activity due to a δ-lactam substitution—showed no tau degradation, confirming the CRL4-CRBN dependency .
Selectivity Profiling
QC-01-175 exhibits improved selectivity over its parent compound T807:
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Off-Target Proteomics: Multiplexed mass spectrometry in A152T neurons revealed degradation limited to validated immunomodulatory drug (IMiD) targets (ZFP91, ZNF653, ZNF827), with no novel off-targets .
Functional Rescue in Disease Models
QC-01-175 treatment rescues pathogenic phenotypes in FTD neuronal models:
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Stress Vulnerability: A152T neurons showed restored resilience to oxidative stress (induced by 200 μM H₂O₂), matching phenotypes observed in MAPT-knockout cells .
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Synaptic Dysfunction: Dose-dependent improvements in synaptic vesicle recycling and calcium homeostasis were observed at 1–10 μM .
Comparative Analysis with Tau PET Tracers
QC-01-175 retains the tau-binding specificity of T807 but eliminates its drawbacks:
Table 3: QC-01-175 vs. T807
Property | QC-01-175 | T807 (Flortaucipir) |
---|---|---|
Tau Binding (KD) | 1.7 μM (A152T) | 0.4 μM |
MAO Inhibition | IC₅₀ > 8.5 μM | IC₅₀ = 140 nM |
Therapeutic Utility | Degrader | Diagnostic tracer |
Pharmacokinetic and Development Considerations
While in vivo data remain limited, QC-01-175’s properties suggest favorable translational potential:
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